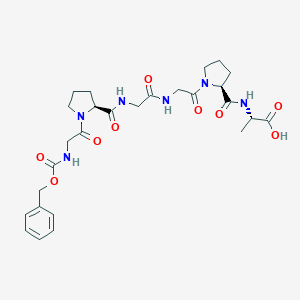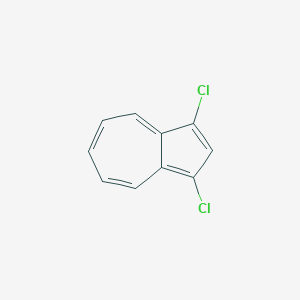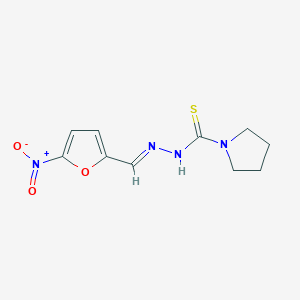
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential application in various therapeutic areas. The compound is also known as nitrofurazone hydrazone and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by interfering with the synthesis of DNA, RNA, and proteins. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been reported to possess various biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been reported to reduce the levels of blood glucose and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential application in various therapeutic areas. However, the compound has poor solubility in water, which limits its application in aqueous systems. The compound is also sensitive to light and heat, which can lead to degradation.
Zukünftige Richtungen
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various future directions for research. The compound can be further studied for its potential application in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. The compound can also be modified to improve its solubility and stability. The compound can also be studied for its potential application in the development of new antimicrobial and anticancer agents.
Conclusion:
In conclusion, 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied for its potential application in various therapeutic areas. The compound has been synthesized using different methods and has various biochemical and physiological effects. The compound has advantages and limitations for lab experiments and has various future directions for research. Further studies are required to fully understand the mechanism of action and potential application of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide.
Synthesemethoden
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide can be synthesized using different methods. The most common method involves the reaction of 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of pyrrolidine-2-carboxylic acid. The reaction leads to the formation of the desired compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its potential application in various therapeutic areas. The compound has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
14052-77-8 |
|---|---|
Produktname |
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Molekularformel |
C10H12N4O3S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12N4O3S/c15-14(16)9-4-3-8(17-9)7-11-12-10(18)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,18)/b11-7+ |
InChI-Schlüssel |
ZUVCLMKNLFBPAE-YRNVUSSQSA-N |
Isomerische SMILES |
C1CCN(C1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
14052-77-8 |
Synonyme |
1-(5-Nitrofurfurylidene)-2-(1-pyrrolidinylcarbonothioyl)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
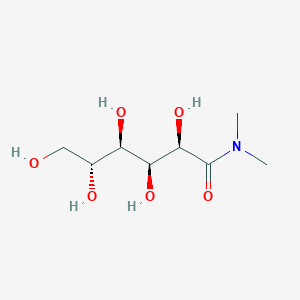
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
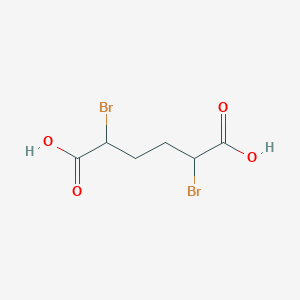
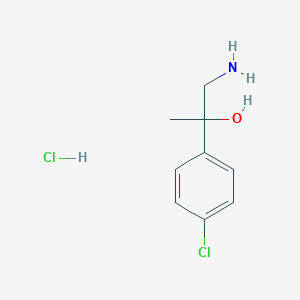
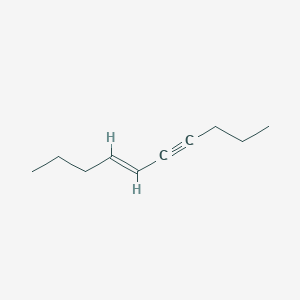
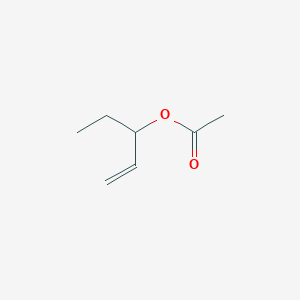
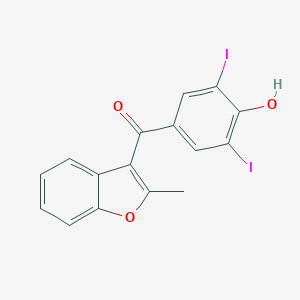
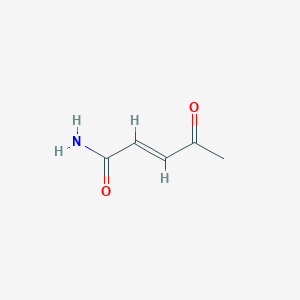
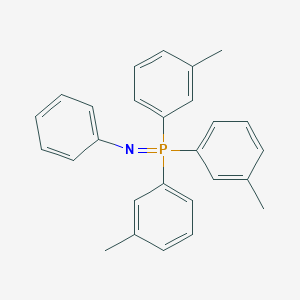
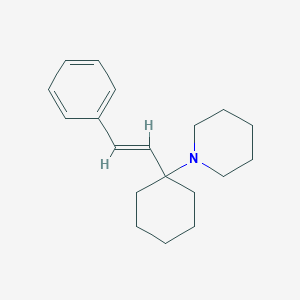
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
